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molecular formula C8H6F2O B1297510 3',5'-Difluoroacetophenone CAS No. 123577-99-1

3',5'-Difluoroacetophenone

Cat. No. B1297510
M. Wt: 156.13 g/mol
InChI Key: OXJLDNSPGPBDCP-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

A solution of 1-(3,5-difluoro-phenyl)-ethanone (156 g, 1 mol, 1 eq) in THF (500 mL) was added dropwise under argon to the commercially available solution of methymagnesium bromide (143 g, 1.2 mol, 1.2 eq) in THF at such a rate that gentle refluxing was maintained. After the addition was complete the reaction mixture was stirred at ambient temperature for an hour and poured into ice-cold aqueous saturated ammonium chloride. Phases were separated and aqueous layer extracted two times with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. After removal of the solvent title compound was purified by distillation under reduced pressure (145 g, 0.84 mol, 84%).
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[CH3:12][Mg]Br>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])([CH3:12])[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C)=O
Name
Quantity
143 g
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
that gentle refluxing
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
poured into ice-cold aqueous saturated ammonium chloride
CUSTOM
Type
CUSTOM
Details
Phases were separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer extracted two times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent title compound
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation under reduced pressure (145 g, 0.84 mol, 84%)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1)F)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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